molecular formula C10H19NO4 B017737 tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate CAS No. 215917-99-0

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Cat. No.: B017737
CAS No.: 215917-99-0
M. Wt: 217.26 g/mol
InChI Key: AIQSXVGBMCJQAG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Science and Toxicology

  • Synthetic Phenolic Antioxidants (SPAs) , including compounds structurally related to tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, have been widely used in industrial and commercial products to prevent oxidative reactions. Studies have focused on their environmental occurrence, human exposure, and toxicity, highlighting concerns over their potential for hepatic toxicity, endocrine-disrupting effects, and carcinogenicity (Liu & Mabury, 2020).

Analytical Chemistry

  • Antioxidant Activity Determination Methods : A comprehensive review of analytical methods for determining antioxidant activity underscores the importance of chemical and electrochemical assays in analyzing compounds like this compound. These methods are crucial for understanding the antioxidant capacity of complex samples, offering insights into the potential applications of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Organic Synthesis

  • Catalytic Applications : Research has explored the catalytic applications of related compounds in synthetic routes, such as the non-enzymatic kinetic resolution of racemates. This highlights the synthetic utility of tert-butyl-based compounds in achieving high enantioselectivity and yield, pivotal for the industrial synthesis of chiral compounds (Pellissier, 2011).

  • Synthetic Routes of Vandetanib : Another study analyzed synthetic routes of vandetanib, finding that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a compound similar in structural complexity to this compound, offers a high-yield, commercially viable synthetic route (Mi, 2015).

Mechanism of Action

Target of Action

®-4-Boc-(3-Hydroxymethyl)morpholine, also known as ®-4-Boc-3-hydroxymethylmorpholine or tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, is a compound used in the synthesis of morpholino nucleosides . The primary targets of this compound are nucleobases, which are key components of nucleic acids .

Mode of Action

The compound interacts with its targets through a condensation process under Lewis acid conditions . This interaction results in the formation of modified morpholino monomers .

Biochemical Pathways

The biochemical pathway involved in the action of ®-4-Boc-(3-Hydroxymethyl)morpholine starts with the synthesis of a common precursor, 6-hydroxymethyl-morpholine acetal . This precursor is synthesized via the oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence . The resulting morpholino monomers can then be used in the synthesis of oligonucleotides .

Result of Action

The result of the compound’s action is the production of modified morpholino monomers . These monomers can be used in the synthesis of oligonucleotides, which regulate gene expression by interacting selectively with the RNA target . This can block the transfer of genetic information and, in turn, the production of degenerate proteins .

Action Environment

The action of ®-4-Boc-(3-Hydroxymethyl)morpholine can be influenced by various environmental factors. For example, the Lewis acid conditions under which the compound interacts with nucleobases can affect the efficiency of the condensation process . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

Properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQSXVGBMCJQAG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363823
Record name tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215917-99-0
Record name tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1M solution of borane-tetrahydrofuran complex in THF (8.65 mL; 8.65 mmol; 2 eq.) was added to a cold (0° C.) solution of morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (1 g; 4.32 mmol; 1 eq.) in THF (10 mL) and the resulting mixture was stirred at room temperature for 1 hour. The solution was diluted with EA, washed with sat. aq. NaHCO3 then brine, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography (EA/heptane) afforded the title compound (600 mg, 64%) as a colourless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8.65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

Ethyl chlorocarbonate (149 μL; TCI) was added to a THF (8 mL) solution of morpholine-3, 4-dicarboxylic acid 4-tert-butyl ester (300 mg; Ast) and diisopropylethylamine (560 μL; WAKO) with ice cooling and the resulting mixture was stirred at room temperature for 1 and half hours. Sodium tetrahydroborate (197 mg; WAKO) was added at room temperature, the resulting mixture was stirred for 15 minutes followed by the addition of methanol (1.2 mL) with ice cooling, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture solution was concentrated under reduced pressure, ethyl acetate and saturated aqueous sodium bicarbonate solution were added to extract the reaction mixture, then the organic layer was dried, and the solvent was evaporated under reduced pressure to give the title compound (209 mg).
Quantity
149 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (9.50 g, 41 mmol) was dissolved in anhydrous THF (50 mL) under nitrogen and cooled to −10° C. A 1M solution of borane (82 mL, 82 mmol) was added dropwise whilst maintaining the temperature below 0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was cooled to −5° C. and water (10 mL) was added cautiously followed by Na2CO3 (9.5 g) in water (20 mL). After stirring for 30 min at room temperature the THF was removed in vacuo, water was added and the reaction mixture was extracted with diethylether (×3). The combined organic extracts were dried (MgSO4) and the solvent was evaporated in vacuo to give 3-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester (8.9 g, 100%) as a colourless oil.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 3
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 6
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.